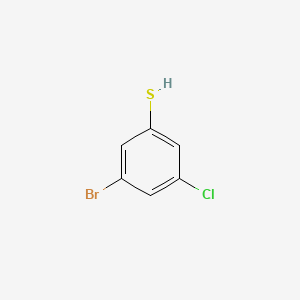

3-Bromo-5-chlorobenzenethiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

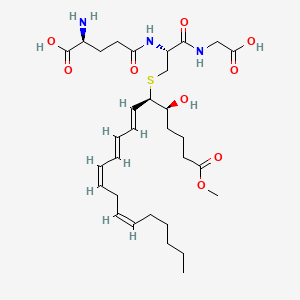

3-Bromo-5-chlorobenzenethiol is a chemical compound with the molecular formula C6H4BrClS and a molecular weight of 223.52 . It is a white solid at room temperature .

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-chlorobenzenethiol consists of a benzene ring substituted with a bromine atom, a chlorine atom, and a thiol group . The InChI code for this compound is 1S/C6H4BrClS/c7-4-1-5(8)3-6(9)2-4/h1-3,9H .Physical And Chemical Properties Analysis

3-Bromo-5-chlorobenzenethiol is a white solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.科学的研究の応用

Hindered Aryl Bromides in Regioselective Catalysis

The compound has been utilized in the regioselective palladium-catalyzed direct arylation, particularly with hindered aryl bromides. This approach modifies the regioselectivity of arylation of 3-substituted thiophene derivatives, favoring carbon C5. The use of congested aryl bromides, similar in structure to 3-Bromo-5-chlorobenzenethiol, with various 3-substituted thiophenes, demonstrates the potential of such compounds in facilitating selective catalytic reactions. These processes utilize low concentrations of a phosphine-free and air-stable palladium catalyst, emphasizing the efficiency and environmental friendliness of the methodology (Jin, Bheeter, & Doucet, 2014).

Photostimulated Reactions for Reductive Radical Cyclization

Another innovative application involves photostimulated reactions of aryl and alkyl chlorides and bromides, leading to reduced products or cyclized reduced products in high yields. This method highlights the compound's role in facilitating efficient reactions under light stimulation, showcasing its utility in synthesizing complex organic molecules with high precision and yield. The process exemplifies the compound's contribution to advancing synthetic methodologies that are both effective and sustainable (Vaillard, Postigo, & Rossi, 2004).

Polymerization and Material Synthesis

3-Bromo-5-chlorobenzenethiol plays a critical role in the polymerization processes, particularly in the synthesis of polythiophenes, a class of conjugated polymers with significant applications in electronic devices. Studies have explored its use in direct heteroarylation polymerization techniques, aiming to achieve well-defined polymers with specific properties. These endeavors underscore the compound's utility in tailoring material properties for applications in organic electronics, highlighting its importance in the development of next-generation materials (Bura, Morin, & Leclerc, 2015).

Safety and Hazards

3-Bromo-5-chlorobenzenethiol is associated with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H320 (causes eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用機序

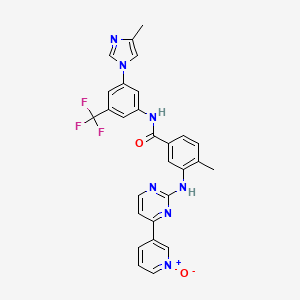

Target of Action

3-Bromo-5-chlorobenzenethiol is a chemical compound used as a reactant in the preparation of GPR120 agonists . GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a protein that in humans is encoded by the FFAR4 gene. It is a member of the class A G-protein coupled receptor family and plays a significant role in the regulation of glucose homeostasis, insulin sensitivity, and metabolic and inflammatory responses .

Mode of Action

It is known to be used in the preparation of gpr120 agonists . Agonists are substances that bind to a receptor and induce a response. In this case, the 3-Bromo-5-chlorobenzenethiol-derived agonist would bind to the GPR120 receptor, activating it and triggering a series of biochemical reactions.

Biochemical Pathways

These include the regulation of glucose homeostasis, insulin sensitivity, and metabolic and inflammatory responses .

Result of Action

The molecular and cellular effects of 3-Bromo-5-chlorobenzenethiol’s action would depend on the specific GPR120 agonists that are synthesized using this compound. Generally, activation of GPR120 by its agonists can lead to various physiological effects, such as enhancing insulin sensitivity, regulating glucose homeostasis, and modulating inflammatory responses .

特性

IUPAC Name |

3-bromo-5-chlorobenzenethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClS/c7-4-1-5(8)3-6(9)2-4/h1-3,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUXOOFXQLBGNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-chlorobenzenethiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

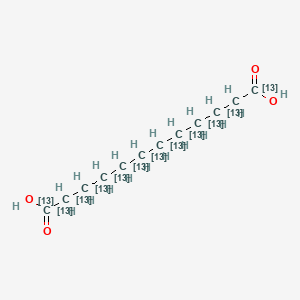

![4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol](/img/structure/B565735.png)

![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B565745.png)

![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one](/img/structure/B565746.png)